

(S)-Malic Acid-13C4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-Malic acid-13C4

Cat. No.: B569059

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This technical guide provides an in-depth overview of the chemical properties, experimental applications, and relevant metabolic pathways of **(S)-Malic acid-13C4**. It is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in metabolomics, flux analysis, and quantitative analytical studies.

Core Chemical Properties

(S)-Malic acid-13C4 is a stable isotope-labeled form of the naturally occurring L-malic acid, where all four carbon atoms are replaced with the 13C isotope. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification, allowing for precise and accurate measurement of its unlabeled counterpart in various biological matrices.

Physical and Chemical Data

The following table summarizes the key quantitative properties of **(S)-Malic acid-13C4**.

Property	Value	Source(s)
Molecular Formula	13C4H6O5	[1]
Molecular Weight	138.06 g/mol	[1][2][3][4]
CAS Number	150992-96-4	[1]
Appearance	White to off-white solid	[1]
Melting Point	101-103 °C	
Isotopic Purity	≥99 atom % 13C	
Chemical Purity	≥97% (CP)	
Storage Temperature	-20°C	[1]
Solubility	Soluble in water and ethanol.	[4]

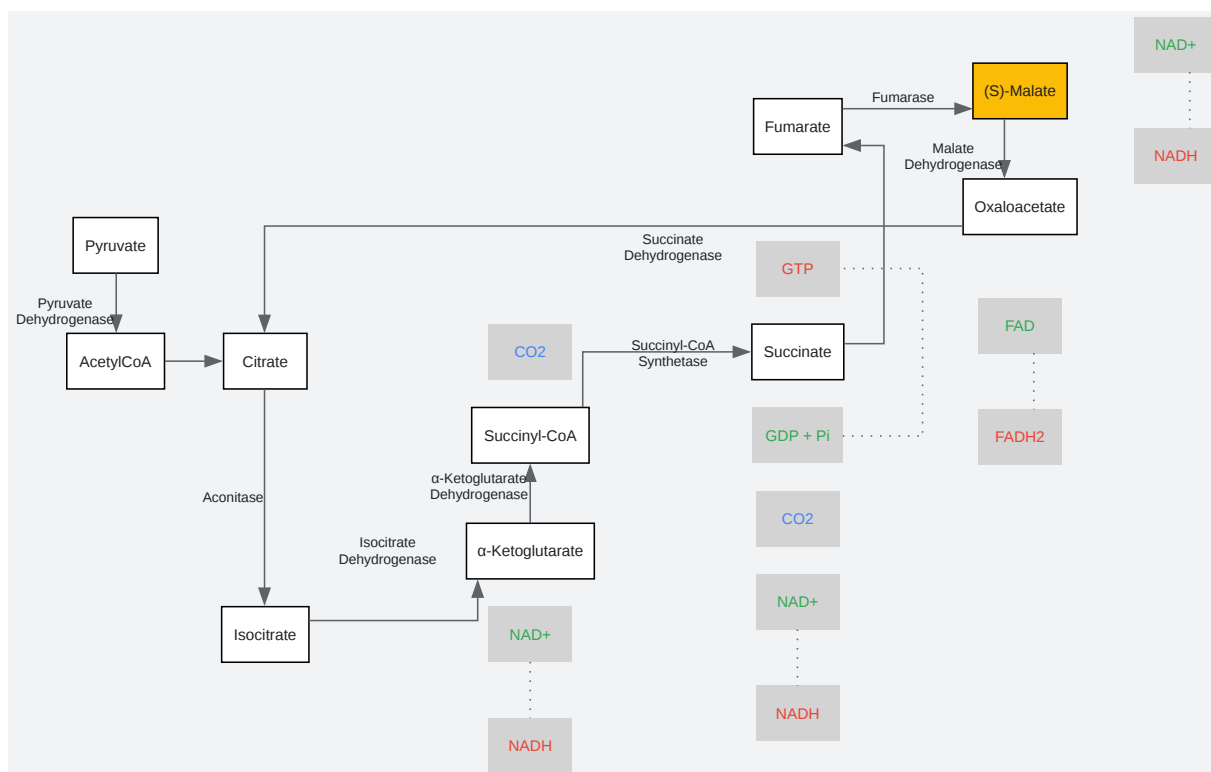
Safety Information

(S)-Malic acid-13C4 is classified as a skin and eye irritant.[5][6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the solid compound.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[5] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[5][6]

Metabolic Significance and Signaling Pathways

(S)-Malic acid, in its ionized form malate, is a key intermediate in central carbon metabolism, most notably in the Citric Acid Cycle (Krebs Cycle). The Krebs Cycle is a series of enzymatic reactions essential for cellular respiration and energy production in aerobic organisms.

Below is a diagram illustrating the position of malate within the Krebs Cycle.



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Caption: The Citric Acid Cycle (Krebs Cycle).

Experimental Protocols

(S)-Malic acid-13C₄ is primarily used as an internal standard for the quantification of endogenous malic acid in biological samples by mass spectrometry. The following is a

representative protocol for the analysis of malic acid in cell culture extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of (S)-Malic Acid in Cell Extracts by LC-MS/MS

Objective: To accurately quantify the concentration of (S)-Malic acid in mammalian cell extracts using a stable isotope dilution method with **(S)-Malic acid-13C4** as an internal standard.

Materials:

- **(S)-Malic acid-13C4**
- LC-MS grade water, acetonitrile, and methanol
- Formic acid
- Cultured mammalian cells
- Phosphate-buffered saline (PBS), ice-cold
- Extraction solvent: 80% methanol in water, pre-chilled to -80°C
- Centrifuge capable of 4°C and >15,000 x g
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

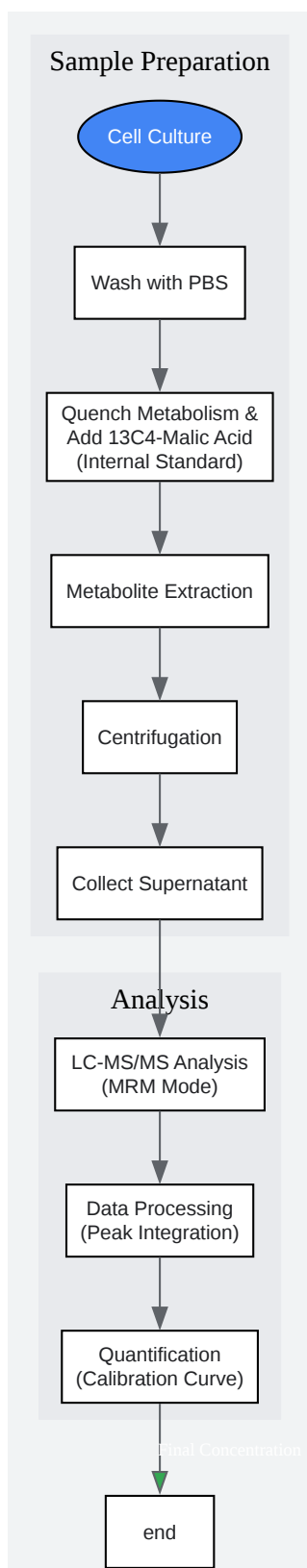
Methodology:

- Preparation of Internal Standard Stock Solution:
 - Accurately weigh a known amount of **(S)-Malic acid-13C4** solid.
 - Dissolve in LC-MS grade water to create a high-concentration stock solution (e.g., 1 mg/mL).

- From the stock solution, prepare a working internal standard solution at a suitable concentration (e.g., 10 µg/mL) in the extraction solvent.
- Sample Collection and Extraction:
 - Aspirate the culture medium from the cell culture plates.
 - Wash the cells twice with ice-cold PBS.
 - Add a defined volume of pre-chilled (-80°C) 80% methanol containing the **(S)-Malic acid-13C4** internal standard to the cells. The volume should be sufficient to cover the cell monolayer.
 - Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
 - Scrape the cells and collect the cell lysate into a microcentrifuge tube.
 - Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
 - Transfer the supernatant (the metabolite extract) to a new tube for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Use a suitable column for polar organic acids, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.
 - Establish a gradient elution program with appropriate mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).
 - Mass Spectrometry Detection:
 - Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

- Use Multiple Reaction Monitoring (MRM) to detect the transitions for both unlabeled malic acid and the ^{13}C -labeled internal standard.
 - Unlabeled (S)-Malic acid (M-H) $^-$: m/z 133 \rightarrow 115, 71
 - **(S)-Malic acid- $^{13}\text{C}_4$** (M-H) $^-$: m/z 137 \rightarrow 119, 74
- Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
- Data Analysis and Quantification:
 - Integrate the peak areas for both the endogenous malic acid and the **(S)-Malic acid- $^{13}\text{C}_4$** internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Prepare a calibration curve using known concentrations of unlabeled (S)-Malic acid spiked with a constant concentration of the internal standard.
 - Determine the concentration of malic acid in the samples by interpolating the peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.



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Caption: Workflow for Metabolite Quantification.

Conclusion

(S)-Malic acid-13C4 is an indispensable tool for researchers in the fields of metabolomics and drug development. Its well-defined chemical properties and role as a stable isotope-labeled internal standard enable highly accurate and precise quantification of endogenous malic acid. The provided experimental protocol and pathway diagrams serve as a foundational resource for the effective implementation of **(S)-Malic acid-13C4** in metabolic research.

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